1H-Pyrrolo[2,3-b]pyridine hydrate
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine hydrate is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and its role as a scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridine hydrate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminopyridine, the compound can be synthesized via a cyclization reaction with an appropriate aldehyde or ketone in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyridine or pyrrole rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the parent compound.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine hydrate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine hydrate exerts its effects often involves interaction with specific molecular targets. For example, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine hydrate can be compared with other heterocyclic compounds such as:
1H-Pyrrolo[3,2-b]pyridine: Similar in structure but with different biological activities.
Indole: Another fused ring system with significant biological importance.
Quinoline: A compound with a fused benzene and pyridine ring, used in antimalarial drugs.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which make it a versatile scaffold in drug design and other applications.
Properties
CAS No. |
174813-86-6 |
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Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine;hydrate |
InChI |
InChI=1S/C7H6N2.H2O/c1-2-6-3-5-9-7(6)8-4-1;/h1-5H,(H,8,9);1H2 |
InChI Key |
PQYZEAZKHRHEQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=C2)N=C1.O |
Origin of Product |
United States |
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